molecular formula C19H23BrO2 B12712041 Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- CAS No. 10324-68-2

Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)-

Cat. No.: B12712041
CAS No.: 10324-68-2
M. Wt: 363.3 g/mol
InChI Key: CSELWEPNDJXTQB-ILYVXUQDSA-N
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Description

Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a bromine atom at the 16th position and a methoxy group at the 3rd position on the steroid backbone. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- typically involves multiple steps, starting from estradiol or its derivatives. The key steps include:

    Bromination: Introduction of the bromine atom at the 16th position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Methoxylation: Introduction of the methoxy group at the 3rd position using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.

    Oxidation: Conversion of the hydroxyl group at the 17th position to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at different positions on the steroid backbone.

    Reduction: Reduction of the ketone group at the 17th position to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions at the bromine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of more oxidized derivatives.

    Reduction: Formation of 17-hydroxy derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- is utilized in several scientific research areas:

    Chemistry: Used as a starting material for the synthesis of various steroid derivatives.

    Biology: Studied for its effects on cellular processes and hormone receptor interactions.

    Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and cancer treatment.

    Industry: Employed in the development of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- involves binding to estrogen receptors (ERs) in target cells. This binding triggers a cascade of molecular events, including the activation or repression of specific genes. The compound’s unique structure allows it to interact with ERs differently compared to natural estrogens, potentially leading to distinct biological effects.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: The natural estrogen hormone.

    Estrone: Another naturally occurring estrogen.

    Ethinylestradiol: A synthetic derivative used in oral contraceptives.

    Mestranol: A prodrug of ethinylestradiol.

Uniqueness

Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- is unique due to the presence of the bromine atom and methoxy group, which confer distinct chemical and biological properties. These modifications can alter the compound’s binding affinity to estrogen receptors and its metabolic stability, making it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

10324-68-2

Molecular Formula

C19H23BrO2

Molecular Weight

363.3 g/mol

IUPAC Name

(8R,9S,13S,14S,16R)-16-bromo-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H23BrO2/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-17H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17-,19+/m1/s1

InChI Key

CSELWEPNDJXTQB-ILYVXUQDSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)Br)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1CC(C2=O)Br)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

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